molecular formula C14H11AuClP+ B12562938 chloro-ethynyl-diphenylphosphanium;gold CAS No. 148696-06-4

chloro-ethynyl-diphenylphosphanium;gold

Cat. No.: B12562938
CAS No.: 148696-06-4
M. Wt: 442.63 g/mol
InChI Key: ZDGMIBFBISGBMF-UHFFFAOYSA-N
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Description

Chloro-ethynyl-diphenylphosphanium;gold is a coordination complex that features a gold atom bonded to a chloro-ethynyl-diphenylphosphanium ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-ethynyl-diphenylphosphanium;gold typically involves the reaction of gold precursors with chloro-ethynyl-diphenylphosphanium ligands. One common method is the reaction of gold chloride with chloro-ethynyl-diphenylphosphanium in an appropriate solvent under controlled conditions. The reaction is usually carried out at room temperature and may require the presence of a base to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro-ethynyl-diphenylphosphanium;gold can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like ethanol or dichloromethane at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield gold(III) complexes, while reduction reactions can produce gold nanoparticles or other gold(I) species .

Mechanism of Action

The mechanism of action of chloro-ethynyl-diphenylphosphanium;gold involves its interaction with various molecular targets. The gold center can form strong bonds with sulfur and nitrogen atoms in biomolecules, leading to the inhibition of enzymes and disruption of cellular processes. This interaction can induce oxidative stress and apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro-ethynyl-diphenylphosphanium;gold is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic and biological applications compared to other gold complexes .

Properties

CAS No.

148696-06-4

Molecular Formula

C14H11AuClP+

Molecular Weight

442.63 g/mol

IUPAC Name

chloro-ethynyl-diphenylphosphanium;gold

InChI

InChI=1S/C14H11ClP.Au/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h1,3-12H;/q+1;

InChI Key

ZDGMIBFBISGBMF-UHFFFAOYSA-N

Canonical SMILES

C#C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)Cl.[Au]

Origin of Product

United States

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